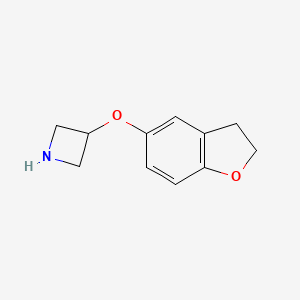
3-((2,3-Dihydrobenzofuran-5-yl)oxy)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2,3-Dihydrobenzofuran-5-yl)oxy)azetidine is a synthetic organic compound featuring a unique structure that combines an azetidine ring with a dihydrobenzofuran moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The azetidine ring is a four-membered nitrogen-containing heterocycle, while the dihydrobenzofuran moiety is a bicyclic structure consisting of a benzene ring fused to a tetrahydrofuran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,3-Dihydrobenzofuran-5-yl)oxy)azetidine typically involves the following steps:
Formation of the Dihydrobenzofuran Moiety: The dihydrobenzofuran ring can be synthesized through various methods, such as the cyclization of ortho-alkoxyphenols or the reduction of benzofuran derivatives.
Attachment of the Azetidine Ring: The azetidine ring can be introduced via nucleophilic substitution reactions. For instance, a suitable azetidine precursor can react with a halogenated dihydrobenzofuran derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-((2,3-Dihydrobenzofuran-5-yl)oxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the dihydrobenzofuran moiety or the azetidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the azetidine or dihydrobenzofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated derivatives and strong bases (e.g., sodium hydride, NaH) are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized azetidine or dihydrobenzofuran compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-((2,3-Dihydrobenzofuran-5-yl)oxy)azetidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
The compound’s potential biological activities make it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify new therapeutic agents.
Medicine
In medicinal chemistry, this compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.
Industry
In the industrial sector, the compound may be used in the development of new materials with unique properties, such as polymers or coatings. Its structural features can impart desirable characteristics to these materials, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 3-((2,3-Dihydrobenzofuran-5-yl)oxy)azetidine depends on its specific application. In biological systems, the compound may interact with enzymes, receptors, or other proteins, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand. The molecular targets and pathways involved vary based on the compound’s structure and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-((2,3-Dihydrobenzofuran-3-yl)methyl)sulfonyl coumarins: These compounds share the dihydrobenzofuran moiety but differ in their additional functional groups and overall structure.
Ethyl 3-(2,3-dihydrobenzofuran-5-yl)-2-propenoate: This compound also contains the dihydrobenzofuran ring but features a different substituent at the 3-position.
Uniqueness
3-((2,3-Dihydrobenzofuran-5-yl)oxy)azetidine is unique due to the combination of the azetidine ring and the dihydrobenzofuran moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
3-(2,3-dihydro-1-benzofuran-5-yloxy)azetidine |
InChI |
InChI=1S/C11H13NO2/c1-2-11-8(3-4-13-11)5-9(1)14-10-6-12-7-10/h1-2,5,10,12H,3-4,6-7H2 |
InChI-Schlüssel |
GYMGSALENGDSQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C1C=C(C=C2)OC3CNC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


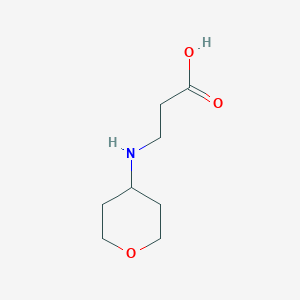
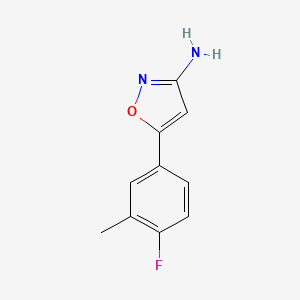
![1-(tert-butoxycarbonyl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13519515.png)
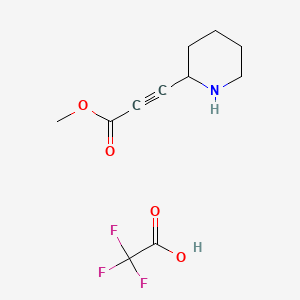
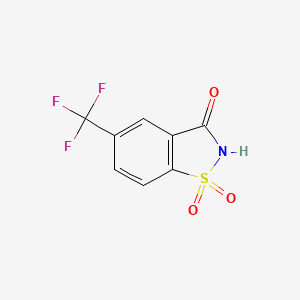

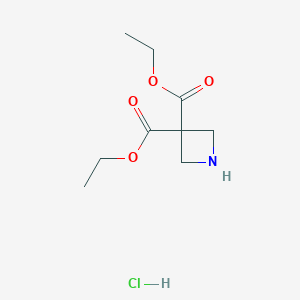
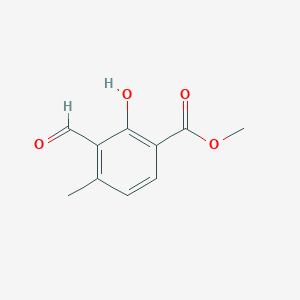

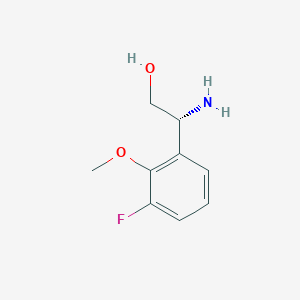
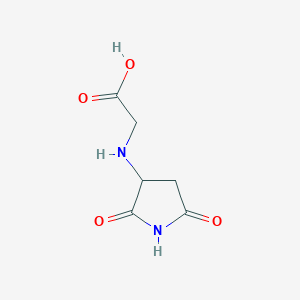
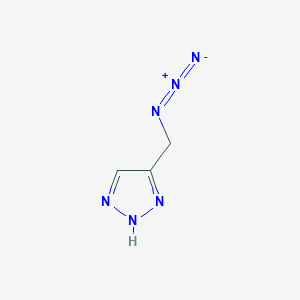
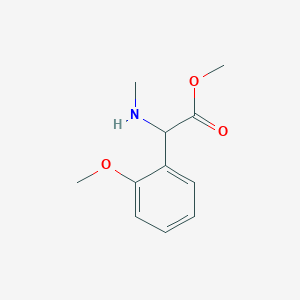
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylicacid](/img/structure/B13519607.png)
